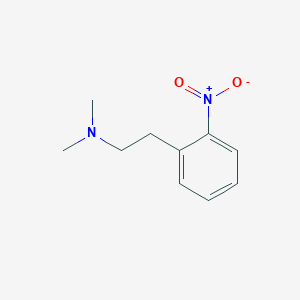
3-(bromomethyl)-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(bromomethyl)-1H-quinolin-2-one is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-1H-quinolin-2-one typically involves the bromination of a quinoline derivative. One common method is the bromination of 3-methylquinolin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.
化学反应分析
Types of Reactions
3-(bromomethyl)-1H-quinolin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: 3-methylquinolin-2-one.
科学研究应用
3-(bromomethyl)-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including antimalarial, antimicrobial, and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology:
作用机制
The mechanism of action of 3-(bromomethyl)-1H-quinolin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The quinoline core can interact with various molecular targets, influencing biological pathways.
相似化合物的比较
Similar Compounds
3-methylquinolin-2-one: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(chloromethyl)-1H-quinolin-2-one: Similar in structure but with a chloromethyl group, which has different reactivity compared to the bromomethyl group.
3-(iodomethyl)-1H-quinolin-2-one: Contains an iodomethyl group, which is more reactive in nucleophilic substitution reactions compared to the bromomethyl group.
Uniqueness
3-(bromomethyl)-1H-quinolin-2-one is unique due to the presence of the bromomethyl group, which provides a balance between reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in different fields.
属性
CAS 编号 |
35740-85-3 |
|---|---|
分子式 |
C10H8BrNO |
分子量 |
238.08 g/mol |
IUPAC 名称 |
3-(bromomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,6H2,(H,12,13) |
InChI 键 |
LSAQTAKXZBLFIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CBr |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CBr |
Key on ui other cas no. |
35740-85-3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














